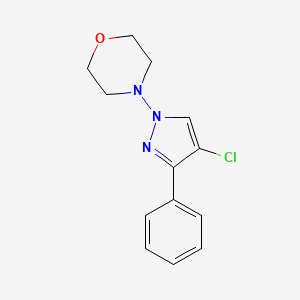
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a chloro and phenyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine typically involves the reaction of 4-chloro-3-phenyl-1H-pyrazole with morpholine. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with the pyrazole derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine has several applications in scientific research:
作用機序
The mechanism of action of 4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability . These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
4-(3-Phenyl-1H-pyrazol-1-yl)morpholine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)morpholine: The bromo substituent can influence the compound’s electronic properties and reactivity.
4-(4-Fluoro-3-phenyl-1H-pyrazol-1-yl)morpholine: The fluoro substituent can enhance the compound’s metabolic stability and binding affinity.
Uniqueness
4-(4-Chloro-3-phenyl-1H-pyrazol-1-yl)morpholine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and morpholine rings also provides a versatile scaffold for further functionalization and optimization in drug design .
特性
CAS番号 |
62565-38-2 |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
4-(4-chloro-3-phenylpyrazol-1-yl)morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-12-10-17(16-6-8-18-9-7-16)15-13(12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChIキー |
HQGKOFZVZZGQGM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N2C=C(C(=N2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


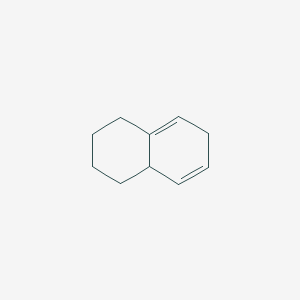
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
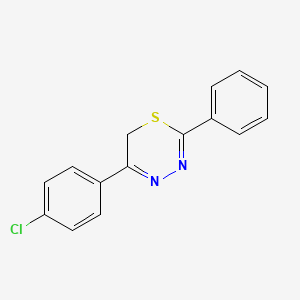
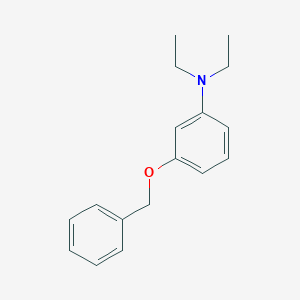
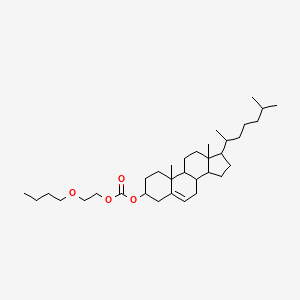
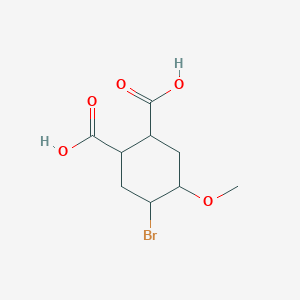
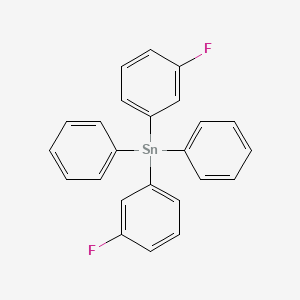
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)

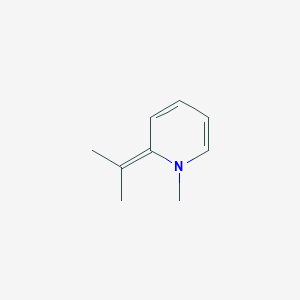
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)


